L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-
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Overview
Description
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a prolyl group, and a triphenylmethyl (trityl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- typically involves multiple steps, starting from the corresponding amino acids and protecting groups. The general synthetic route includes:
Protection of the Amino Group: The amino group of L-cysteine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of L-cysteine is protected using the triphenylmethyl (trityl) group. This is done by reacting the Fmoc-protected L-cysteine with trityl chloride in the presence of a base.
Coupling with L-Proline: The Fmoc-protected and trityl-protected L-cysteine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to achieve higher yields.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical integrity and suitability for research applications.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc and trityl protecting groups can be selectively removed under specific conditions to expose the amino and thiol groups for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for trityl removal.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Deprotection: Free amino and thiol groups.
Scientific Research Applications
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Form Disulfide Bonds: The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein folding and stability.
Act as a Protecting Group: The Fmoc and trityl groups protect the amino and thiol groups during chemical reactions, allowing for selective functionalization.
Modulate Enzyme Activity: The compound can interact with enzymes, potentially inhibiting or activating their functions depending on the context.
Comparison with Similar Compounds
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- can be compared with other similar compounds, such as:
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-: Similar structure but lacks the prolyl group.
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-S-(triphenylmethyl)-: Contains an alanyl group instead of a prolyl group.
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine-S-(triphenylmethyl)-: Contains a leucine group instead of a prolyl group.
Properties
Molecular Formula |
C42H39N3O4S |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C42H39N3O4S/c43-39(46)37(28-50-42(29-15-4-1-5-16-29,30-17-6-2-7-18-30)31-19-8-3-9-20-31)44-40(47)38-25-14-26-45(38)41(48)49-27-36-34-23-12-10-21-32(34)33-22-11-13-24-35(33)36/h1-13,15-24,36-38H,14,25-28H2,(H2,43,46)(H,44,47)/t37-,38-/m0/s1 |
InChI Key |
JCKSZCJEGZJGPA-UWXQCODUSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
Origin of Product |
United States |
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